molecular formula C8H14ClF4N B2834678 (1S)-1-(4,4-Difluorocyclohexyl)-2,2-difluoroethanamine;hydrochloride CAS No. 2550996-63-7

(1S)-1-(4,4-Difluorocyclohexyl)-2,2-difluoroethanamine;hydrochloride

Cat. No. B2834678
M. Wt: 235.65
InChI Key: WEEGZSJBLROMIW-RGMNGODLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(1S)-1-(4,4-Difluorocyclohexyl)-2,2-difluoroethanamine;hydrochloride” is a complex organic compound. It contains a cyclohexyl ring structure which is difluorinated, meaning two of the hydrogen atoms in the ring have been replaced by fluorine atoms . It also contains an ethanamine functional group, which is also difluorinated .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the cyclohexyl ring and the ethanamine group, both of which are difluorinated . The presence of fluorine atoms would likely influence the compound’s reactivity and physical properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . The presence of fluorine atoms could make the compound more electronegative and potentially more reactive .

Scientific Research Applications

Fluoroalkylation Reactions in Aqueous Media

  • Aqueous Fluoroalkylation: The development of environment-friendly fluoroalkylation reactions has been explored, with water used as a solvent or reactant. These reactions include various fluoroalkylations under green chemistry conditions, indicating the importance of fluorinated compounds in designing pharmaceuticals, agrochemicals, and materials due to their unique properties (Hai‐Xia Song et al., 2018).

PFAS in Environmental and Health Research

  • Behavior and Fate in Water Treatment

    Perfluoroalkyl and polyfluoroalkyl substances (PFASs) have been reviewed for their characteristics, occurrences in surface water, and their fate in drinking water treatment processes. The review highlights PFASs' resistance to most drinking water treatment processes, underscoring the challenges in removing these persistent compounds from water (Mohammad Sohel Rahman et al., 2014).

  • Emerging PFAS and Their Toxicity

    A review on novel fluorinated alternatives to traditional PFAS compounds discusses the sources, fates, environmental effects, and the potential toxicity of these alternatives. The review suggests that these fluorinated alternatives may exhibit similar or even more severe toxicities compared to legacy PFAS compounds, emphasizing the need for further toxicological studies (Yu Wang et al., 2019).

  • Microbial Degradation of PFAS

    The review on the microbial degradation of polyfluoroalkyl chemicals explores the environmental biodegradability of PFAS precursors and their degradation pathways. This research is crucial for understanding the environmental fate and effects of PFAS precursors and their links to persistent compounds (Jinxia Liu & Sandra Mejia Avendaño, 2013).

Future Directions

The future directions for research on this compound would depend on its potential applications . If it shows promise in a particular area, such as pharmaceuticals or materials science, further studies could be conducted to explore these possibilities .

properties

IUPAC Name

(1S)-1-(4,4-difluorocyclohexyl)-2,2-difluoroethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13F4N.ClH/c9-7(10)6(13)5-1-3-8(11,12)4-2-5;/h5-7H,1-4,13H2;1H/t6-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEEGZSJBLROMIW-RGMNGODLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(C(F)F)N)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(CCC1[C@@H](C(F)F)N)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClF4N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S)-1-(4,4-Difluorocyclohexyl)-2,2-difluoroethanamine;hydrochloride

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